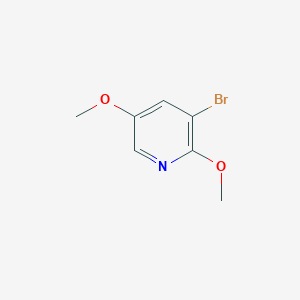

3-Bromo-2,5-dimethoxypyridine

描述

Structure

3D Structure

属性

IUPAC Name |

3-bromo-2,5-dimethoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-10-5-3-6(8)7(11-2)9-4-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGCCWVOTAHJFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 2,5 Dimethoxypyridine and Its Structural Analogues

Direct Halogenation Strategies for Pyridine (B92270) Systems

Direct halogenation represents a primary and straightforward approach for the introduction of a bromine atom onto the pyridine ring. The success of these methods hinges on the electronic nature of the substituents already present on the ring and the choice of brominating agent and reaction medium.

Regioselective Bromination of Dimethoxypyridines

The presence of electron-donating methoxy (B1213986) groups on the pyridine ring activates it towards electrophilic substitution, facilitating direct bromination. The position of these groups significantly influences the regioselectivity of the bromination. For instance, the bromination of 2,4-dimethoxypyridine (B102433) is a common method for synthesizing 5-Bromo-2,4-dimethoxypyridine. Similarly, the bromination of 2,6-dimethoxypyridine (B38085) with N-bromosuccinimide (NBS) in various solvents affords 3-bromo-2,6-dimethoxypyridine (B88038) with high regioselectivity and in nearly quantitative yields. researchgate.netthieme-connect.com This highlights the strong activating effect of the methoxy groups, directing the incoming electrophile. The synthesis of 2-Bromo-3,6-dimethoxypyridine also typically involves the bromination of 3,6-dimethoxypyridine.

| Starting Material | Brominating Agent | Product | Reference |

| 2,4-Dimethoxypyridine | Bromine or NBS | 5-Bromo-2,4-dimethoxypyridine | |

| 2,6-Dimethoxypyridine | N-Bromosuccinimide | 3-Bromo-2,6-dimethoxypyridine | researchgate.netthieme-connect.com |

| 3,6-Dimethoxypyridine | Bromine | 2-Bromo-3,6-dimethoxypyridine |

Application of N-Bromosuccinimide (NBS) in Pyridine Bromination

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of various organic compounds, including activated pyridine systems. wikipedia.orgwisdomlib.org It serves as a convenient and safer source of electrophilic bromine compared to molecular bromine. sci-hub.se The regioselectivity of NBS bromination is influenced by the position and nature of the substituents on the pyridine ring. For example, the bromination of 2-methoxypyridine (B126380) with NBS shows excellent regioselectivity, yielding 5-bromo-2-methoxypyridine. researchgate.netthieme-connect.com Similarly, the reaction of 2,4-dimethoxypyridine with NBS in acetonitrile (B52724) under inert conditions is a documented method for producing 5-bromo-2,4-dimethoxypyridine. The use of NBS is also applicable to the synthesis of 2-Bromo-4,6-dimethoxypyridine from 4,6-dimethoxypyridine.

| Pyridine Derivative | Product | Key Features | References |

| 2-Methoxypyridine | 5-Bromo-2-methoxypyridine | High regioselectivity | researchgate.netthieme-connect.com |

| 2,4-Dimethoxypyridine | 5-Bromo-2,4-dimethoxypyridine | Performed in acetonitrile under inert atmosphere | |

| 4,6-Dimethoxypyridine | 2-Bromo-4,6-dimethoxypyridine | NBS is a suitable brominating agent |

Bromination with Molecular Bromine in Acidic Media

The use of molecular bromine (Br2), often in the presence of an acidic medium like acetic acid, is a classical method for the bromination of aromatic compounds. nih.gov For pyridine derivatives, which are inherently electron-deficient, harsh conditions are often required for electrophilic substitution. gcwgandhinagar.com However, the presence of activating groups like methoxy substituents can facilitate the reaction under milder conditions. For instance, the synthesis of 2-Bromo-3,6-dimethoxypyridine can be achieved using bromine in a solvent such as acetic acid. Similarly, the reaction of 2,4-dimethoxypyridine with bromine in acetic acid can yield 3,5-dibromo-2,4-dimethoxypyridine. cam.ac.uk The acidic conditions can enhance the electrophilicity of bromine and promote the reaction.

Palladium-Catalyzed Approaches to C-Br Bond Formation

Palladium-catalyzed reactions have emerged as powerful tools in organic synthesis, offering high efficiency and selectivity for the formation of carbon-bromine bonds on pyridine rings. These methods provide alternatives to direct halogenation, especially when specific regioselectivity is challenging to achieve otherwise.

Cross-Coupling Methods for Introducing Bromine

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are instrumental in constructing brominated pyridines. These methods typically involve the reaction of a pyridine derivative bearing a suitable leaving group (like a triflate or another halide) with a bromine source in the presence of a palladium catalyst. This approach allows for the precise placement of the bromine atom. While direct cross-coupling to introduce a bromine atom is less common than coupling a bromo-pyridine with another fragment, related strategies are crucial for functionalizing brominated pyridines. For instance, 2-Bromo-3-methoxypyridine is a valuable substrate for Suzuki-Miyaura coupling reactions to create more complex pyridine derivatives. ontosight.ai

Indirect Bromination via Organometallic Intermediates

The formation of organometallic intermediates, followed by quenching with an electrophilic bromine source, provides an indirect yet highly regioselective route to brominated pyridines. rsc.org This strategy often involves the directed ortho-metalation of a substituted pyridine, where a directing group guides the deprotonation and subsequent metalation at a specific position. The resulting organometallic species, typically an organolithium or organomagnesium compound, can then react with a bromine-containing electrophile to introduce the bromine atom with high precision. While specific examples for 3-Bromo-2,5-dimethoxypyridine are not detailed in the provided context, this general strategy is a cornerstone of pyridine functionalization. rsc.org Furthermore, palladium-catalyzed C-H activation has become a significant method for the halogenation of heterocycles. researchgate.netrsc.org For example, palladium-catalyzed ortho-C-H bromination of arenes using a pyridine directing group has been developed. rsc.org

| Method | Description | Key Features |

| Directed ortho-Metalation | A directing group on the pyridine ring facilitates regioselective deprotonation and metalation, followed by reaction with an electrophilic bromine source. | High regioselectivity, versatile for introducing bromine at specific positions. |

| Palladium-Catalyzed C-H Activation | A palladium catalyst, often in conjunction with a directing group, activates a C-H bond on the pyridine ring for subsequent bromination. | Atom-economical, allows for functionalization of otherwise unreactive C-H bonds. |

Multi-Step Synthesis from Precursor Pyridine Derivatives

The synthesis of this compound is typically achieved through multi-step sequences starting from more readily available pyridine precursors. These methods involve the strategic introduction of methoxy and bromo substituents onto the pyridine ring.

Functionalization of Methoxypyridine Scaffolds

A primary route to synthesizing brominated dimethoxypyridines involves the direct electrophilic bromination of a dimethoxypyridine precursor. While the direct bromination of 2,5-dimethoxypyridine (B1356635) to yield the 3-bromo isomer is a logical approach, the literature provides detailed insights through analogous compounds like 2,4-dimethoxypyridine. The electrophilic bromination of 2,4-dimethoxypyridine is commonly performed using reagents like N-bromosuccinimide (NBS) or molecular bromine (Br₂). The methoxy groups on the pyridine ring are electron-donating, which activates the ring towards electrophilic substitution. daneshyari.com The directing effects of the two methoxy groups at the 2- and 5-positions would preferentially activate the C3 and C6 positions for electrophilic attack.

Another relevant strategy involves the metalation of a methoxypyridine followed by quenching with an electrophilic bromine source. For instance, 4-methoxypyridine (B45360) can undergo directed lithiation at the C3 position using reagents like mesityllithium, followed by the addition of an electrophile. researchgate.net This method offers high regioselectivity for functionalizing a specific position on the pyridine ring.

| Precursor | Reagents | Conditions | Product | Yield | Reference |

| 2,4-Dimethoxypyridine | NBS or Br₂ | Dichloromethane or Acetonitrile | 5-Bromo-2,4-dimethoxypyridine | Up to 85% | |

| 4-Methoxypyridine | 1. Mesityllithium or PhLi2. Electrophile | THF | 3-Substituted-4-methoxypyridine | Good | researchgate.net |

| 2-Bromo-4-methoxypyridine (B110594) | 1. n-BuLi2. DMF | THF, -78 °C | 2-Bromo-4-methoxy-3-pyridinecarboxaldehyde | 89% | researchgate.net |

Transformations Involving Dihalogenated Pyridines

An alternative synthetic approach starts with dihalogenated pyridines, where one or more halogen atoms are selectively replaced by methoxy groups. A pertinent example is the synthesis of 3-bromo-5-methoxypyridine (B189597) from 3,5-dibromopyridine. chemicalbook.com In this transformation, one of the bromine atoms undergoes nucleophilic substitution by a methoxide (B1231860) source, such as sodium methoxide in a suitable solvent like N,N-dimethyl-formamide (DMF). chemicalbook.com The reaction conditions, such as temperature and reaction time, are crucial for achieving monosubstitution and preventing the formation of dimethoxy products.

Similarly, studies on 2,6-dichloropyridine (B45657) derivatives show that selective substitution of one chlorine atom is feasible. For example, the treatment of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide can yield the corresponding 6-methoxy derivative as the main product under controlled temperature conditions. pharm.or.jp These transformations highlight the utility of dihalopyridines as versatile starting materials, where the differential reactivity of the halogen atoms can be exploited to build up the desired substitution pattern. The use of copper-catalyzed conditions has also been reported for the substitution and reduction of dihalogenated pyridines. researchgate.net

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 3,5-Dibromopyridine | Sodium hydride, Methanol | DMF, 90°C, 1h | 3-Bromo-5-methoxypyridine | 73% | chemicalbook.com |

| Methyl 2,6-dichloropyridine-3-carboxylate | Sodium methoxide | Methanol, 5°C | Methyl 2-chloro-6-methoxypyridine-3-carboxylate | Major product | pharm.or.jp |

| 2,5-Dibromopyridine | Benzoic acid, Cu(I) catalyst | DOW-Phenol conditions | Substitution and reduction products | - | researchgate.net |

Optimization of Reaction Conditions for Bromination Yield and Selectivity

Achieving high yield and selectivity in the bromination of dimethoxypyridines is critically dependent on the careful optimization of several reaction parameters. The electron-rich nature of the pyridine ring, activated by two methoxy groups, makes it susceptible to various side reactions if conditions are not precisely controlled.

Solvent System Effects on Regioselectivity

The choice of solvent plays a pivotal role in determining the outcome and regioselectivity of bromination reactions. For nuclear bromination, which involves electrophilic substitution on the aromatic ring, polar solvents are generally preferred. daneshyari.com Solvents like acetonitrile and dimethylformamide (DMF) can facilitate the ionic pathway of electrophilic aromatic substitution, thus favoring the formation of the desired ring-brominated product. daneshyari.com In contrast, non-polar solvents such as carbon tetrachloride are known to promote free-radical pathways, which would lead to the bromination of alkyl side chains if present. daneshyari.com

The use of advanced solvent systems like ionic liquids has also been explored to enhance regioselectivity and yield. For example, the bromination of anilines using CuBr₂ in an ionic liquid medium resulted in high yields of the para-brominated product under mild conditions, suggesting that such systems can effectively control the reaction's course. beilstein-journals.org Furthermore, studies on pyridine functionalization have shown that solvent mixtures (e.g., chlorinated solvent/water) can influence which position on the ring is attacked, with innate electronic preferences often dominating. nih.gov

| Reaction Type | Favored by | Solvent Examples | Rationale | Reference |

| Nuclear Bromination | Polar Solvents | Acetonitrile, Dimethylformamide (DMF) | Favors electrophilic substitution pathway | daneshyari.com |

| Side-chain Bromination | Non-polar Solvents | Carbon Tetrachloride, Benzene (B151609) | Favors free radical pathway | daneshyari.com |

| Selective para-Bromination (of anilines) | Ionic Liquids | 1-hexyl-3-methylimidazolium bromide | High regioselectivity and yield under mild conditions | beilstein-journals.org |

Temperature and Stoichiometry Considerations

Temperature is a critical parameter that must be tightly controlled to maximize the yield of the desired product and minimize the formation of impurities. For the bromination of activated systems like dimethoxypyridines, low temperatures are often employed. Conducting the reaction at temperatures in the range of 0–5°C helps to control the reaction rate and prevent over-bromination or other side reactions. A patent describing the bromination of 3-hydroxypyridine (B118123) also specifies a controlled temperature range of 10-15°C to ensure the desired outcome. google.com

The stoichiometry of the reactants, particularly the amount of the brominating agent, is another key factor. While a stoichiometric amount of the brominating agent might be sufficient, in some cases, a slight excess is used to ensure the complete conversion of the starting material. However, using a large excess of bromine should be avoided as it can lead to the formation of di- or poly-brominated byproducts, reducing the selectivity and complicating the purification process. The balance between achieving full conversion and maintaining high selectivity is a central aspect of optimizing the reaction.

| Parameter | Recommended Condition | Purpose | Reference |

| Temperature | Low (e.g., 0-15°C) | Minimize side reactions, control selectivity | google.com |

| Stoichiometry | Stoichiometric or slight excess of brominating agent | Ensure complete conversion while avoiding over-bromination |

Catalytic Additives in Halogenation Processes

The efficiency and selectivity of halogenation reactions on pyridine rings can often be improved by the use of catalytic additives. These additives can function as Lewis acids or Brønsted acids, activating either the substrate or the halogenating agent. For instance, catalysts like ferric chloride (FeCl₃) or sulfuric acid (H₂SO₄) have been used in the bromination of certain pyridine derivatives.

Recent studies have highlighted the crucial role of acid additives in specific halogenation protocols. In a method involving the conversion of pyridines to phosphonium (B103445) salts followed by halide displacement, a Brønsted or Lewis acid additive such as HCl or LiCl was found to be essential for the reaction to proceed efficiently. nih.gov In the absence of such additives, the activation barrier for the reaction was prohibitively high. nih.gov Other research has investigated the role of additives like lithium chloride and various ammonium (B1175870) salts in aromatic chlorination, finding that they generally increase the reaction rate, likely by increasing the polarity of the medium. cdnsciencepub.comcdnsciencepub.com Furthermore, copper(I) species have been shown to be effective catalysts for the substitution and dehalogenation of halopyridines, indicating the utility of transition metal catalysis in these transformations. researchgate.net

| Additive/Catalyst | Function/Effect | Applicable Reaction | Reference |

| FeCl₃, H₂SO₄ | Lewis/Brønsted acid catalyst | Bromination of aminomethylpyridines | |

| HCl, LiCl | Brønsted/Lewis acid additive | Halogenation of pyridines via phosphonium salts | nih.gov |

| Lithium Chloride, Ammonium Salts | Increase reaction rate (polarity effect) | Aromatic chlorination | cdnsciencepub.comcdnsciencepub.com |

| Copper(I) benzoate | Catalyst for substitution/reduction | Dehalogenation of halopyridines | researchgate.net |

Chemical Reactivity and Transformations of 3 Bromo 2,5 Dimethoxypyridine

Carbon-Carbon Bond Forming Reactions

The bromine atom at the C-3 position of the pyridine (B92270) ring is strategically positioned for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

The Suzuki-Miyaura reaction is a powerful and widely used method for forming biaryl compounds by coupling an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. nih.gov For 3-bromo-2,5-dimethoxypyridine, the reaction facilitates the introduction of a wide array of aryl or heteroaryl substituents at the C-3 position.

The general success of this coupling hinges on the appropriate choice of catalyst, ligand, base, and solvent system to accommodate the specific electronic properties of the bromopyridine substrate and the boronic acid coupling partner. The electron-donating methoxy (B1213986) groups on the pyridine ring can influence the oxidative addition step of the catalytic cycle. A variety of palladium sources, such as Pd(OAc)₂, and phosphine (B1218219) ligands are commonly employed to facilitate these transformations. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield |

|---|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Water | 90-110 | Moderate to Good |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DMF/Water | 100 | Good to Excellent |

This table represents typical conditions for Suzuki-Miyaura reactions involving bromopyridine derivatives and may be adapted for this compound.

Research on related substituted bromopyridines has shown that the reaction is tolerant of various functional groups on the arylboronic acid, including methyl, methoxy, chloro, and fluoro groups, which significantly impacts the electronic properties of the resulting products. nih.gov

Beyond the Suzuki-Miyaura reaction, the bromine atom of this compound is amenable to other palladium-catalyzed cross-coupling reactions, expanding its synthetic utility. These methods allow for the introduction of diverse functionalities.

Stille Coupling: This reaction involves the coupling of the organohalide with an organotin compound. It is known for its tolerance of a wide range of functional groups. For halogenated heterocycles, Pd(PPh₃)₄ is a commonly used catalyst. nih.govmdpi.com

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It typically employs a palladium catalyst and a copper(I) co-catalyst. This method would allow for the introduction of an alkynyl group at the C-3 position of the pyridine ring.

Heck Coupling: This reaction forms a substituted alkene by reacting the aryl halide with an alkene in the presence of a palladium catalyst and a base. It provides a direct route to stilbene-like structures.

Negishi Coupling: Involving the reaction of an organohalide with an organozinc compound, this coupling is known for its high reactivity and yields. mdpi.com

These reactions collectively provide a robust toolkit for the elaboration of the this compound scaffold into more complex molecular architectures. brynmawr.edu

While cross-coupling reactions rely on the pre-functionalized C-Br bond, direct C-H functionalization offers an alternative, more atom-economical approach to forming new bonds. rsc.org For the 2,5-dimethoxypyridine (B1356635) core, the electronic and steric environment dictates the regioselectivity of C-H activation. The methoxy groups are electron-donating, activating the ring towards electrophilic attack, while the pyridine nitrogen acts as an electron-withdrawing group and a potential directing group for metallation.

In pyridine systems, C-H functionalization can be directed by coordinating the nitrogen atom to a transition metal catalyst. mdpi.com The positions ortho to the nitrogen (C-2 and C-6) are often activated. However, in this compound, these positions are already substituted. Therefore, functionalization would likely be directed to the remaining C-4 or C-6 positions, though the C-6 position is sterically hindered by the adjacent methoxy group.

Some C-H activation strategies proceed via a concerted metallation-deprotonation (CMD) mechanism, where the regioselectivity is influenced by the acidity of the C-H bond and the stability of the resulting metalated intermediate. mdpi.com The development of specific directing groups that can be temporarily installed on the molecule is another powerful strategy to control the site of C-H functionalization. bohrium.com

Nucleophilic Substitution Reactions

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (α and γ positions). The presence of both a bromine atom and methoxy groups on the this compound ring provides multiple sites for nucleophilic substitution.

The bromine atom at the C-3 position can be replaced by various nucleophiles. However, nucleophilic aromatic substitution (SNAr) on halopyridines is generally most efficient when the halogen is at the C-2 or C-4 position, as the negative charge of the Meisenheimer intermediate can be stabilized by the adjacent or para nitrogen atom. Substitution at the C-3 position is typically more challenging and may require harsher conditions or metal catalysis.

The general reactivity for nucleophilic substitution in halogenoalkanes follows the trend RI > RBr > RCl > RF, which is primarily dependent on the carbon-halogen bond strength. libretexts.orgchemguide.co.uk While this applies to aliphatic systems, similar considerations for bond strength are relevant in aromatic systems. Reactions with strong nucleophiles like amines or alkoxides can lead to the displacement of the bromide ion. evitachem.comchemguide.co.uk

The methoxy groups at the C-2 and C-5 positions are also potential sites for nucleophilic substitution, particularly the C-2 methoxy group, which is ortho to the ring nitrogen. The electron-withdrawing nature of the pyridine nitrogen activates the C-2 position for nucleophilic attack.

Studies on the amination of dimethoxypyridines have provided significant insights into this reactivity. For instance, the reaction of 2,5-dimethoxypyridine with secondary amines like piperidine, in the presence of sodium hydride and lithium iodide, resulted in the exclusive substitution of the C-2 methoxy group. ntu.edu.sg The C-5 methoxy group remained unreactive under these conditions. This pronounced regioselectivity highlights the enhanced electrophilicity of the C-2 position.

Table 2: Regioselective Nucleophilic Amination of 2,5-Dimethoxypyridine

| Substrate | Nucleophile | Reagents | Product | Yield | Ref |

|---|

This selective reactivity suggests that in this compound, the C-2 methoxy group would be more susceptible to nucleophilic displacement than the C-5 methoxy group, offering a pathway for sequential and regioselective functionalization of the pyridine core.

Halogen-Metal Exchange Processes

Halogen-metal exchange reactions are powerful tools for the functionalization of aryl halides. In the case of this compound, these processes offer a route to introduce a variety of substituents at the 3-position of the pyridine ring.

Directed ortho-Metalation and Lithiation

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. clockss.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. In this compound, the methoxy groups can act as DMGs. The methoxy group at the 2-position is expected to direct lithiation to the 3-position, which is already substituted with a bromine atom. The methoxy group at the 5-position could direct lithiation to the 4 or 6-positions.

Based on these precedents, it can be inferred that the 2-methoxy group in this compound would strongly direct metalation to the adjacent 3-position. However, since this position is occupied by a bromine atom, a halogen-metal exchange is more likely to occur than deprotonation of a C-H bond. The directing effect of the 5-methoxy group would likely lead to lithiation at the 4 or 6-positions, with the outcome potentially depending on the specific organolithium reagent and reaction conditions used. The use of hindered lithium amides like LDA or LTMP can be crucial in avoiding nucleophilic addition to the pyridine ring, a common side reaction with organolithium reagents. clockss.org

Table 1: Regioselectivity in the Lithiation of Substituted Methoxypyridines

| Starting Material | Lithiating Agent | Position of Lithiation | Reference |

| 4-Methoxypyridine (B45360) | Mesityllithium or Phenyllithium | 3 | arkat-usa.org |

| 2-Bromo-4-methoxypyridine (B110594) | Lithium tetramethylpiperidide (LTMP) | 3 | arkat-usa.org |

Iodo-Magnesium Exchange Methodologies

Halogen-magnesium exchange is a widely used method for the preparation of Grignard reagents, which are versatile intermediates in organic synthesis. While the prompt specifies iodo-magnesium exchange, the starting material is a bromo-pyridine. Therefore, a bromo-magnesium exchange would be the relevant transformation. This reaction typically involves treating the aryl bromide with a Grignard reagent such as isopropylmagnesium chloride or with elemental magnesium. princeton.eduresearchgate.net

The formation of a Grignard reagent from this compound would yield 2,5-dimethoxypyridin-3-ylmagnesium bromide. This organometallic species could then be reacted with a variety of electrophiles to introduce new functional groups at the 3-position. The reactivity of bromopyridines in forming Grignard reagents is well-established. For example, 3-bromopyridine (B30812) can be effectively converted to its corresponding Grignard reagent. princeton.edu The presence of the two methoxy groups on the pyridine ring in this compound is not expected to inhibit the formation of the Grignard reagent and may even influence its stability and reactivity.

Electrophilic Substitution Reactions

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of activating groups such as methoxy groups can facilitate these reactions. Furthermore, conversion of the pyridine nitrogen to an N-oxide significantly activates the ring towards electrophilic attack, particularly at the 4-position.

Nitration of Pyridine-N-Oxide Derivatives and Regiochemical Outcomes

The nitration of pyridine itself is a difficult reaction requiring harsh conditions. However, the corresponding pyridine-N-oxide is much more reactive. The N-oxide group increases the electron density in the pyridine ring, especially at the 2- and 4-positions, thereby facilitating electrophilic attack.

A study on the nitration of 3-bromo-5-methoxypyridine-N-oxide and 3,5-dimethoxypyridine-N-oxide provides significant insight into the expected regiochemical outcome for the nitration of this compound-N-oxide. In the case of 3,5-dimethoxypyridine-N-oxide, nitration occurs at the 2- (or 6-) position, rather than the 4-position. This outcome is attributed to the directing effect of the two methoxy groups. In contrast, the nitration of 3-bromo-5-methoxypyridine-N-oxide yields the 6-nitro derivative as the sole product. This demonstrates that the directing effects of the substituents on the pyridine-N-oxide ring are crucial in determining the position of nitration. For this compound-N-oxide, it can be anticipated that the nitration would be directed to the 4- or 6-position, influenced by the electronic and steric effects of the bromo and methoxy substituents.

Table 2: Regiochemical Outcomes of the Nitration of Substituted Pyridine-N-Oxides

| Starting Material | Position of Nitration | Reference |

| 3,5-Dimethoxypyridine-N-oxide | 2- (or 6-) | |

| 3-Bromo-5-methoxypyridine-N-oxide | 6 |

Other Electrophilic Aromatic Substitutions

Information regarding other electrophilic aromatic substitutions, such as halogenation or Friedel-Crafts reactions, on this compound is scarce in the surveyed literature. Generally, Friedel-Crafts reactions are challenging on pyridine rings due to the coordination of the Lewis acid catalyst with the nitrogen atom, which deactivates the ring. wikipedia.org However, the activating effect of the two methoxy groups might allow for some electrophilic substitution reactions under specific conditions. For instance, bromination of 3,5-diethoxypyridine (B3066971) has been shown to yield 2-bromo- and 2,6-dibromo-3,5-diethoxypyridine, indicating that electrophilic halogenation is possible on highly activated pyridine rings. researchgate.net Based on this, it is plausible that this compound could undergo further bromination, most likely at the 4- or 6-position, which are activated by the methoxy groups.

Derivatization at Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows for reactions with electrophiles, leading to the formation of pyridinium (B92312) salts. This process, known as quaternization, modifies the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack.

A common method for the quaternization of pyridines is the reaction with alkyl halides, such as methyl iodide. nih.govresearchgate.net The rate of this reaction is influenced by the steric and electronic effects of the substituents on the pyridine ring. dtic.mil In the case of this compound, the nitrogen atom is available for alkylation. The reaction with an alkylating agent, for example, methyl iodide, would be expected to yield the corresponding N-alkyl-3-bromo-2,5-dimethoxypyridinium salt. The presence of the substituents at the 2-, 3-, and 5-positions might sterically hinder the approach of the alkylating agent to the nitrogen atom, potentially affecting the reaction rate compared to unsubstituted pyridine. The quaternization of the pyridine nitrogen would further activate the ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the bromide at the 3-position.

N-Oxidation and Subsequent Transformations

The resulting this compound-N-oxide is expected to exhibit distinct reactivity compared to its parent pyridine. The N-oxide group is a strong activating group, enhancing the electron density of the pyridine ring, especially at the 2-, 4-, and 6-positions, making it more susceptible to electrophilic attack.

Subsequent transformations of this N-oxide, particularly nitration, are of significant interest. Based on studies of analogous compounds, the directing effects of the bromo and methoxy substituents, in conjunction with the N-oxide group, would play a crucial role in determining the regioselectivity of the reaction. For instance, the nitration of 3-bromo-5-methoxypyridine-N-oxide has been shown to yield the 6-nitro derivative as the sole product. researchgate.net In contrast, the nitration of 3,5-dimethoxypyridine-N-oxide results in the formation of the 2-nitro derivative. researchgate.net

These findings suggest that the position of the substituents on the pyridine N-oxide ring significantly influences the outcome of electrophilic substitution. In the case of this compound-N-oxide, the interplay between the electron-donating methoxy groups and the weakly deactivating bromo group, along with the activating N-oxide, would direct the incoming electrophile.

Below is a table summarizing the nitration of related pyridine N-oxide compounds, which can provide insights into the potential transformations of this compound-N-oxide.

| Starting Material | Reagents and Conditions | Major Product | Reference |

| 3-Bromo-5-methoxypyridine-N-oxide | Fuming Nitric Acid and Sulfuric Acid | 3-Bromo-5-methoxy-6-nitropyridine-N-oxide | researchgate.net |

| 3,5-Dimethoxypyridine-N-oxide | Fuming Nitric Acid and Sulfuric Acid | 3,5-Dimethoxy-2-nitropyridine-N-oxide | researchgate.net |

Mechanistic Investigations Pertaining to 3 Bromo 2,5 Dimethoxypyridine Chemistry

Elucidation of Reaction Pathways for Halogen-Mediated Processes

The primary reaction pathway for 3-bromo-2,5-dimethoxypyridine in many synthetic transformations, especially in cross-coupling reactions, is initiated by the activation of the carbon-bromine (C-Br) bond. In palladium-catalyzed processes, the universally accepted mechanism begins with the oxidative addition of the C-Br bond to a low-valent transition metal center, typically Palladium(0).

The catalytic cycle for a generic palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) involving this compound proceeds through three fundamental steps:

Oxidative Addition : A coordinatively unsaturated Pd(0) complex, stabilized by ligands (L), reacts with this compound. This step involves the cleavage of the C-Br bond and the formation of a new square planar Pd(II) complex, where both the pyridyl group and the bromide are bonded to the palladium center. This is often the rate-determining step of the catalytic cycle. fishersci.ca The electron-donating methoxy (B1213986) groups on the pyridine (B92270) ring increase the electron density on the carbon atom attached to the bromine, which can facilitate this oxidative addition step.

Transmetalation : In this step, the organic or heteroatom group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination) is transferred to the palladium(II) center, displacing the bromide ion. This forms a new Pd(II) intermediate with two organic fragments attached.

Reductive Elimination : The final step involves the formation of a new carbon-carbon or carbon-heteroatom bond as the two organic/amino groups are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The use of bulky ligands can accelerate this elimination step. fishersci.ca

Beyond cross-coupling, other halogen-mediated processes include metal-halogen exchange, typically with organolithium reagents, to form a pyridyl lithium intermediate. This highly reactive species can then be quenched with various electrophiles to introduce a wide range of functional groups at the 3-position of the pyridine ring.

Role of Catalysts and Ligands in Cross-Coupling Reactions

The success of cross-coupling reactions involving this compound is critically dependent on the choice of catalyst and, most importantly, the supporting ligands. While palladium-based systems are the most common, catalysts based on other transition metals like nickel have also been employed, particularly for substrates that are less reactive towards palladium. nih.gov

Catalysts:

Palladium Precursors: Common sources of palladium for these reactions include palladium(II) acetate (B1210297) (Pd(OAc)2) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3). These precursors generate the active Pd(0) species in situ. Preformed catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) are also used. fishersci.ca

Precatalysts: Modern approaches often utilize precatalysts, which are stable Pd(II) complexes that are readily activated under reaction conditions to form the catalytically active monoligated Pd(0) species. nih.gov Buchwald and Organ have developed highly active precatalyst systems that are compatible with a wide range of phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands, respectively. nih.gov

Ligands: Ligands are crucial as they stabilize the metal center, modulate its reactivity, and facilitate the key steps of the catalytic cycle. fishersci.ca For a sterically hindered substrate like this compound, the choice of ligand is paramount.

Phosphine Ligands: This is the most diverse class of ligands used in cross-coupling. nih.gov

Simple Triarylphosphines: Triphenylphosphine (PPh3) is a historically important but often less effective ligand for challenging substrates.

Bulky, Electron-Rich Dialkylbiarylphosphines: Developed by the Buchwald group, ligands such as RuPhos, SPhos, and XPhos have proven highly effective for coupling sterically hindered aryl halides. nih.govnih.gov Their bulkiness promotes reductive elimination, while their electron-donating nature facilitates oxidative addition. fishersci.ca

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable bonds with palladium. fishersci.ca They can offer high catalytic activity and stability, making them a powerful alternative to phosphine ligands, especially in reactions like the Buchwald-Hartwig amination. nih.gov

The table below summarizes the types of ligands and their roles in these reactions.

| Ligand Type | Examples | Key Role & Characteristics |

| Triarylphosphines | Triphenylphosphine (PPh3) | General-purpose, moderate activity. |

| Dialkylbiarylphosphines | RuPhos, SPhos, XPhos | Bulky and electron-rich; accelerate oxidative addition and reductive elimination, effective for hindered substrates. fishersci.canih.govnih.gov |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, form highly stable and active catalysts. fishersci.canih.gov |

| Bidentate Phosphines | BINAP | Used in specific applications, can provide high selectivity. nih.gov |

Kinetic Analysis of Transformation Processes

For many palladium-catalyzed cross-coupling reactions of aryl bromides, the oxidative addition step is considered rate-determining. fishersci.ca However, the specific kinetics can be influenced by several factors:

| Factor | Influence on Reaction Kinetics |

| Catalyst Concentration | The reaction rate is typically first-order with respect to the concentration of the active catalyst. |

| Substrate Concentration | The rate can be first-order in the concentration of this compound, but may become zero-order if another step, such as reductive elimination, becomes rate-limiting. |

| Ligand Properties | Electron-donating ligands can increase the rate of oxidative addition. fishersci.ca Sterically bulky ligands can accelerate reductive elimination, potentially shifting the rate-determining step. fishersci.ca |

| Temperature | As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing the necessary activation energy. |

Computational studies, such as Density Functional Theory (DFT), can be used to model the potential energy surface of the reaction. nih.govresearchgate.net These models help to calculate the energy barriers for each elementary step (oxidative addition, transmetalation, reductive elimination), thereby identifying the kinetic bottlenecks in the transformation process. For a substituted pyridine, the electronic effects of the methoxy groups and the steric hindrance around the C-Br bond are critical parameters in these calculations.

Regiochemical Control and Steric Effects in Pyridine Functionalization

The substitution pattern of this compound exerts significant control over its functionalization, primarily due to steric and electronic effects.

Steric Hindrance: The methoxy group at the C2 position (ortho to the bromine at C3) creates considerable steric bulk around the reaction center. This steric hindrance can impede the approach of the bulky transition metal catalyst for oxidative addition. Consequently, reactions involving this compound may require more forcing conditions (higher temperatures, longer reaction times) or highly active catalyst systems with specific ligand geometries compared to less hindered substrates like 3-bromopyridine (B30812). This effect is a key consideration in achieving efficient coupling.

Electronic Effects: The two methoxy groups are electron-donating through resonance, increasing the electron density of the pyridine ring. This has two main consequences:

It makes the carbon of the C-Br bond more electron-rich, which can facilitate the oxidative addition step with an electron-poor metal center.

It activates the pyridine ring towards electrophilic aromatic substitution, although the primary mode of functionalization for this compound remains cross-coupling at the C-Br bond.

Regiochemical Control: The bromine atom at the 3-position dictates that functionalization via cross-coupling occurs exclusively at this site. In hypothetical scenarios where other reactive sites might be present, the C-Br bond is the most labile for oxidative addition under typical palladium catalysis conditions. The presence of the methoxy groups does not typically lead to alternative coupling positions (e.g., via C-H activation) under standard cross-coupling protocols, ensuring high regioselectivity for substitution at C3.

Intermediate Characterization in Synthetic Sequences

The direct characterization of catalytic intermediates in reactions involving this compound is challenging due to their transient and often low-concentration nature. However, mechanistic studies on analogous systems have provided significant insight into their structure and properties.

Key intermediates in a palladium-catalyzed cycle include:

Oxidative Addition Adduct (Ar-Pd(II)(L)2-Br): This is the first key intermediate formed after the Pd(0) catalyst inserts into the C-Br bond. For this compound, this would be a (2,5-dimethoxypyridin-3-yl)palladium(II) bromide complex. These species can sometimes be studied using techniques like ³¹P NMR spectroscopy if phosphine ligands are used, as the chemical shift of the phosphorus is sensitive to the coordination environment of the palladium center.

Transmetalation Intermediate: After the transmetalation step (e.g., with an Ar'-B(OH)2 in a Suzuki reaction), an intermediate of the type Ar-Pd(II)(L)2-Ar' is formed. These are typically highly reactive and proceed quickly to the final step.

Palladacycles: In some cases, particularly with certain ligands, stable palladacycle precatalysts are formed. These are cyclic structures where the palladium atom is part of a ring that includes atoms from the ligand and/or substrate. nih.gov While not transient intermediates in the main catalytic cycle, their characterization (often by X-ray crystallography) provides valuable information about the catalyst's structure and activation mechanism.

While the isolation of a specific intermediate for this compound is not widely reported, the understanding of these general structures, derived from extensive mechanistic work on related aryl halides, allows for a confident prediction of the species involved in its synthetic transformations.

Computational and Theoretical Studies of 3 Bromo 2,5 Dimethoxypyridine

Quantum Mechanical Investigations of Electronic Structure

Quantum mechanical calculations are fundamental to predicting the electronic behavior of 3-Bromo-2,5-dimethoxypyridine. These studies delve into the arrangement and energy of electrons within the molecule, which are key determinants of its chemical properties and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a critical component of quantum mechanical investigations, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are essential for understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, characterizing it as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. For this compound, an FMO analysis would pinpoint the regions of the molecule where electron donation and acceptance are most probable, thereby predicting its behavior in chemical reactions. While specific calculations for this compound are not detailed in the available literature, this analysis would be crucial for understanding its electronic transitions and reactivity profile.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. It provides a color-coded map of the electrostatic potential on the electron density surface. Different colors represent varying potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

Reactivity Indices derived from Computational Data

From the energies of the frontier molecular orbitals, several global reactivity indices can be calculated to quantify the chemical reactivity of this compound. These descriptors, derived from conceptual Density Functional Theory (DFT), provide a quantitative measure of a molecule's stability and reactivity. Key indices include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of modifying the electron cloud.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule acquires additional electronic charge from the environment.

The calculation of these indices for this compound would offer a quantitative framework for comparing its reactivity with other compounds and for predicting its behavior in various chemical environments.

Density Functional Theory (DFT) Calculations for Geometry and Vibrational Spectra

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and vibrational properties of chemical compounds with a favorable balance of accuracy and computational cost.

Correlating Theoretical and Experimental Vibrational Frequencies

DFT calculations can predict the vibrational frequencies of this compound, which correspond to the infrared (IR) and Raman spectral bands. These theoretical frequencies are obtained by calculating the second derivatives of the energy with respect to the atomic coordinates. The calculated vibrational modes can then be assigned to the experimentally observed spectral peaks.

A direct comparison between the computed and experimental vibrational frequencies often reveals a systematic deviation, primarily due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To improve the agreement, the calculated frequencies are typically scaled by an empirical scaling factor. This correlation allows for a detailed and reliable assignment of the experimental vibrational spectrum, providing insights into the molecule's structural features and bonding. For instance, characteristic stretching and bending modes of the pyridine (B92270) ring and the methoxy (B1213986) groups can be identified.

Applications of 3 Bromo 2,5 Dimethoxypyridine in Advanced Organic Synthesis

As a Versatile Building Block for Complex Heterocyclic Scaffolds

The inherent reactivity of the carbon-bromine bond and the electronic influence of the methoxy (B1213986) groups make 3-Bromo-2,5-dimethoxypyridine an excellent starting material for the synthesis of complex heterocyclic scaffolds. These scaffolds are often the core structures of biologically active molecules and functional materials. The bromine atom at the 3-position serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility enables the construction of fused ring systems and polycyclic aromatic structures with tailored electronic and steric properties.

One common strategy involves the use of this compound in transition metal-catalyzed annulation reactions to construct fused heterocyclic systems. For instance, it can serve as a precursor for the synthesis of pyrido[2,3-b]pyrazines, a class of compounds with potential applications in medicinal chemistry and materials science. nih.govresearchgate.netmdpi.com The synthesis of such fused systems often involves a sequence of reactions, including an initial cross-coupling step to introduce a functional group at the 3-position, followed by an intramolecular cyclization.

The methoxy groups at the 2- and 5-positions also play a crucial role. They can influence the regioselectivity of reactions and can be demethylated to reveal hydroxyl groups, which can then be used for further functionalization or to modulate the solubility and electronic properties of the final molecule. This multi-functionality allows for the creation of a wide array of complex heterocyclic structures from a single, readily available starting material.

Multicomponent reactions (MCRs) represent another powerful tool for the synthesis of complex heterocycles, and this compound can be a valuable component in such reactions. nih.gov By carefully choosing the reaction partners and conditions, intricate molecular scaffolds can be assembled in a single step, often with high atom economy and efficiency. The presence of the bromo and methoxy groups on the pyridine (B92270) ring can guide the course of these reactions, leading to the formation of unique and diverse heterocyclic libraries.

Precursor in the Development of Ligands for Homogeneous Catalysis

Homogeneous catalysis is a cornerstone of modern chemical synthesis, and the performance of a metal catalyst is often critically dependent on the nature of its coordinating ligands. nih.gov Bipyridine and phosphine-based ligands are among the most widely used classes of ligands in homogeneous catalysis. This compound serves as a valuable precursor for the synthesis of novel bipyridine and other nitrogen-containing ligands with tailored electronic and steric properties.

The synthesis of bipyridine ligands from this compound typically involves a palladium-catalyzed cross-coupling reaction, such as the Stille or Negishi coupling. wikipedia.orgmdpi.comorgsyn.org In a Stille coupling, for example, this compound can be coupled with an organostannane reagent, such as 2-(tributylstannyl)pyridine, to form the corresponding 2,3'-bipyridine (B14897) derivative. The reaction conditions for such couplings are generally mild and tolerate a wide range of functional groups. nrochemistry.comorganic-chemistry.org

Similarly, the Negishi coupling, which utilizes an organozinc reagent, can be employed to synthesize bipyridine ligands. orgsyn.orgwikipedia.org The choice of coupling partner and reaction conditions allows for the introduction of various substituents on the second pyridine ring, enabling the fine-tuning of the ligand's properties.

Furthermore, the bromine atom in this compound can be displaced by nitrogen nucleophiles in a Buchwald-Hartwig amination reaction to introduce amino groups. wikipedia.orglibretexts.orgnih.govorganic-chemistry.orgrug.nl These amino-functionalized pyridines can then be further elaborated to create multidentate ligands. The methoxy groups can also be utilized to influence the ligand's coordination properties or to provide sites for further modification.

Intermediate for the Synthesis of Advanced Organic Materials (Emphasis on Structural Contribution)

The unique electronic properties of the 2,5-dimethoxypyridine (B1356635) moiety make it an attractive component for the construction of advanced organic materials, such as those used in organic light-emitting diodes (OLEDs) and other electronic devices. The electron-donating nature of the methoxy groups can influence the HOMO and LUMO energy levels of a molecule, which is a critical factor in determining its performance in an electronic device. mdpi.com

This compound can be used as a building block to introduce the 2,5-dimethoxypyridine unit into larger conjugated systems. For instance, it can be used in the synthesis of hole-transporting materials (HTMs) for OLEDs. nih.govrsc.org The 2,5-dimethoxypyridine core can contribute to the thermal stability and appropriate energy levels required for efficient hole injection and transport. mdpi.com

Moreover, this compound can be a monomer in the synthesis of conjugated polymers via cross-coupling polymerization reactions like Yamamoto or Stille coupling. rsc.orgresearchgate.netnih.govrsc.org The resulting polymers, incorporating the 2,5-dimethoxypyridine unit in their backbone, can exhibit interesting electronic and optical properties, making them potential candidates for applications in organic electronics. The bromine atom provides the necessary reactive site for the polymerization to occur. The structural contribution of the 2,5-dimethoxypyridine unit in these materials is to modulate the electronic bandgap and influence the polymer's conformation and packing in the solid state.

Utility in the Construction of Functionalized Pyridine Architectures

The construction of highly substituted and functionalized pyridine architectures is a central theme in modern organic synthesis. This compound is an ideal starting material for this purpose due to the versatility of the carbon-bromine bond in a wide range of palladium-catalyzed cross-coupling reactions. These reactions allow for the precise and efficient introduction of a vast array of functional groups at the 3-position of the pyridine ring.

The Suzuki coupling is a powerful method for forming carbon-carbon bonds and has been widely used to functionalize bromopyridines. While specific examples with this compound are not extensively documented in readily available literature, the general applicability of this reaction to bromopyridines suggests its feasibility. In a typical Suzuki coupling, this compound would be reacted with an organoboron compound in the presence of a palladium catalyst and a base to yield the corresponding 3-substituted-2,5-dimethoxypyridine.

The Stille coupling offers another efficient route to functionalized pyridines by reacting this compound with organostannanes. wikipedia.orgnrochemistry.comorganic-chemistry.orgdntb.gov.uamsu.edu This reaction is known for its tolerance of a wide variety of functional groups.

The Negishi coupling , which employs organozinc reagents, is also a valuable tool for the functionalization of this compound. orgsyn.orgwikipedia.orgresearchgate.netnih.gov Organozinc compounds are generally more reactive than their boron and tin counterparts, which can be advantageous in certain synthetic scenarios.

The Heck reaction provides a method for the arylation or vinylation of this compound by coupling it with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgnih.govnih.govchemrxiv.org This reaction is a powerful tool for the synthesis of stilbene (B7821643) and cinnamate (B1238496) derivatives of pyridine.

The Kumada coupling utilizes a Grignard reagent as the coupling partner and is another effective method for the formation of carbon-carbon bonds with this compound. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is often catalyzed by either palladium or nickel complexes.

Finally, the Ullmann reaction , a copper-catalyzed coupling, can be used for the formation of biaryl compounds or for the introduction of oxygen or nitrogen nucleophiles at the 3-position of the pyridine ring. organic-chemistry.orgnsf.govnih.govnih.govmdpi.com

Below is a table summarizing these common cross-coupling reactions that can be utilized with this compound.

| Coupling Reaction | Organometallic Reagent | Catalyst | General Product |

| Suzuki | R-B(OR)₂ | Palladium | 3-R-2,5-dimethoxypyridine |

| Stille | R-Sn(Alkyl)₃ | Palladium | 3-R-2,5-dimethoxypyridine |

| Negishi | R-ZnX | Palladium or Nickel | 3-R-2,5-dimethoxypyridine |

| Heck | Alkene | Palladium | 3-(alkenyl)-2,5-dimethoxypyridine |

| Kumada | R-MgX | Palladium or Nickel | 3-R-2,5-dimethoxypyridine |

| Ullmann | Nu-H (Nu = O, N) | Copper | 3-Nu-2,5-dimethoxypyridine |

Future Research Directions and Challenges in 3 Bromo 2,5 Dimethoxypyridine Chemistry

Development of More Sustainable and Green Synthetic Routes

Traditional synthetic routes to polysubstituted pyridines often rely on harsh reaction conditions, hazardous reagents, and multi-step sequences that generate significant waste, hindering their environmental and economic viability. nih.gov For instance, the synthesis of related compounds like 3-bromo-5-methoxypyridine (B189597) can involve strong bases such as sodium hydride and solvents like N,N-dimethylformamide (DMF). chemicalbook.com A primary challenge is to replace these methods with more sustainable alternatives.

Future research will focus on several key areas of green chemistry:

Catalytic Approaches: Developing novel catalytic systems (e.g., using earth-abundant metals or organocatalysts) to replace stoichiometric reagents can significantly improve atom economy. rsc.org

Alternative Solvents: Exploring greener solvents, such as water, bio-based solvents, or even solvent-free conditions, is crucial to reduce environmental impact. nih.gov

Energy Efficiency: The adoption of energy-efficient techniques like microwave-assisted synthesis or mechanochemistry could shorten reaction times and lower energy consumption compared to conventional heating. nih.govsemanticscholar.org

Multicomponent Reactions (MCRs): Designing one-pot MCRs that construct the 3-Bromo-2,5-dimethoxypyridine core from simple precursors would drastically improve process efficiency by reducing the number of synthetic and purification steps. nih.gov

| Parameter | Conventional Approach (Hypothetical) | Future Green Approach | Associated Challenge/Research Goal |

|---|---|---|---|

| Reagents | Stoichiometric strong bases (e.g., NaH), hazardous brominating agents | Catalytic systems (e.g., zeolites, MOFs), safer brominating sources (e.g., HBr/H₂O₂) | Designing robust and selective catalysts stable under reaction conditions. |

| Solvents | Aprotic polar solvents (e.g., DMF, THF) | Water, ethanol, supercritical CO₂, or solvent-free | Overcoming solubility issues of non-polar reactants in green solvents. |

| Energy | Prolonged heating under reflux | Microwave irradiation, ultrasound, mechanochemical mixing | Scaling up non-conventional energy sources for industrial production. |

| Process | Multi-step synthesis with intermediate isolation | One-pot multicomponent reactions (MCRs) | Achieving high chemo- and regioselectivity in a single convergent step. |

Enhancing Chemo- and Regioselectivity in Complex Transformations

The this compound molecule possesses multiple reactive sites: the C3-bromine, the C2- and C5-methoxy groups, and the C4 and C6 ring protons. This complexity presents a significant challenge in achieving selective functionalization. The electron-deficient nature of the pyridine (B92270) ring is modulated by the electron-donating methoxy (B1213986) groups, creating a nuanced electronic landscape that can be difficult to predict and control. nih.govuoanbar.edu.iq

Future research must focus on strategies to enhance selectivity:

Directed Metalation: While the methoxy groups could potentially direct ortho-lithiation, the presence of two such groups and the acidic C4/C6 protons complicates regioselectivity. A key challenge is to develop conditions that selectively activate a single desired C-H bond. ntu.edu.sg

Ligand-Controlled Catalysis: In transition metal-catalyzed reactions, such as cross-coupling or C-H activation, the choice of ligand can profoundly influence which site on the pyridine ring reacts. nih.gov The development of bespoke ligands tailored for this specific substrate is a critical research avenue.

Protecting Group Strategies: The temporary installation of protecting groups could be explored to block certain reactive sites, thereby directing functionalization to a specific desired position. The challenge lies in developing protecting group strategies that are robust yet easily reversible.

Understanding Substituent Effects: A systematic study of the electronic and steric effects of the bromo and dimethoxy substituents is needed to build predictive models for reactivity. This will enable a more rational design of selective transformations rather than relying on empirical screening.

Exploration of Novel Reactivity Modes for the Bromine and Methoxy Groups

Beyond conventional cross-coupling reactions, the bromine and methoxy groups on the pyridine ring offer opportunities for novel transformations. Unlocking new reactivity modes would significantly expand the synthetic utility of this compound.

Key areas for future exploration include:

Bromine Atom Reactivity: The C-Br bond could be engaged in reactions beyond palladium-catalyzed couplings. This includes exploring its participation in radical reactions, photoredox-catalyzed transformations, or formation of organometallic reagents under specific conditions for subsequent trapping with electrophiles. mdpi.com

Methoxy Group Activation: The methoxy groups are often considered stable, but they can be activated for nucleophilic aromatic substitution (SNAr) reactions, especially given the electron-deficient nature of the pyridine ring. ntu.edu.sgresearchgate.net A significant challenge is to achieve selective activation of one methoxy group over the other. Furthermore, selective O-demethylation to reveal a hydroxypyridine functionality would provide a handle for further diversification.

C-H Activation: Modern C-H activation chemistry offers a powerful tool for direct functionalization of the C4 and C6 positions. semanticscholar.orgpkusz.edu.cnnih.gov A major challenge is to achieve regioselectivity between these two sites and to develop catalysts that are not poisoned by the basic nitrogen atom of the pyridine ring. The methoxy groups could potentially serve as directing groups for this purpose.

| Functional Group | Novel Reactivity Mode | Potential Application | Key Challenge |

|---|---|---|---|

| C3-Bromine | Photoredox-catalyzed coupling | Formation of C-C or C-heteroatom bonds under mild conditions. | Identifying suitable photocatalysts and reaction partners. |

| C2/C5-Methoxy | Selective O-demethylation | Unmasking a reactive hydroxyl group for further functionalization. | Achieving regioselective demethylation at C2 vs. C5. |

| C2/C5-Methoxy | Nucleophilic Aromatic Substitution (SNAr) | Direct introduction of amines, thiols, or other nucleophiles. | Controlling selectivity and overcoming the stability of the C-O bond. |

| C4/C6 C-H Bonds | Transition-metal catalyzed C-H activation | Direct introduction of aryl, alkyl, or other functional groups without pre-functionalization. | Achieving high regioselectivity (C4 vs. C6) and catalyst turnover. |

Strategies for Efficient Large-Scale Preparation and Industrial Relevance

For this compound to be industrially relevant as a building block, its synthesis must be scalable, cost-effective, and safe. Transitioning a laboratory-scale synthesis to a multi-kilogram or pilot-plant scale presents numerous challenges.

Future research in this area should address:

Process Optimization: Thorough optimization of reaction parameters (temperature, concentration, reaction time) using Design of Experiments (DoE) methodologies is needed to maximize yield and minimize impurities.

Purification Methods: Reliance on column chromatography is not feasible for large-scale production. The development of robust, non-chromatographic purification methods, such as crystallization or distillation, is a critical challenge.

Process Safety: A comprehensive safety assessment (e.g., reaction calorimetry) is required to identify and mitigate potential thermal hazards, especially for steps involving reactive intermediates or exothermic processes. The industrial importance of pyridine derivatives in sectors like pharmaceuticals and agrochemicals suggests a potential demand for intermediates like this compound, provided these scalable synthesis challenges can be overcome. colab.ws

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming chemical manufacturing and drug discovery. uc.pt Applying these technologies to the synthesis and elaboration of this compound represents a significant future research direction.

Key opportunities and challenges include:

Enhanced Safety and Control: Many reactions, such as those involving organolithium intermediates or hazardous reagents, can be performed more safely in continuous flow reactors due to the small reaction volumes and superior heat and mass transfer. researchgate.netnih.gov

Telescoped Synthesis: Multi-step sequences involving the synthesis and subsequent functionalization of this compound could be "telescoped" into a single, continuous process, eliminating the need for isolating and purifying intermediates. nih.gov

Automated Library Synthesis: Integrating flow reactors with automated liquid handlers and purification systems would enable the rapid synthesis of a library of derivatives from this compound. This would be invaluable for accelerating structure-activity relationship (SAR) studies in drug discovery programs. rsc.org

Process Analytical Technology (PAT): A key challenge is the development and integration of in-line analytical techniques (e.g., IR, NMR) to monitor reaction progress in real-time, allowing for automated optimization and quality control.

The integration of these advanced platforms will be crucial for unlocking the full potential of this compound chemistry, enabling faster, safer, and more efficient discovery and production of novel molecules.

常见问题

Basic: What synthetic routes are optimal for preparing 3-Bromo-2,5-dimethoxypyridine with high purity?

Methodological Answer:

The synthesis typically involves bromination and methoxylation steps. For brominated pyridines, regioselective bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis). Methoxylation of precursor pyridines often employs nucleophilic substitution with sodium methoxide or copper-mediated coupling.

- Monitoring Reaction Progress : Use thin-layer chromatography (TLC) to track intermediates and high-performance liquid chromatography (HPLC) to assess purity. Nuclear magnetic resonance (NMR) spectroscopy (e.g., , ) is critical to confirm regiochemistry and substituent positions .

- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures improves purity (>95%).

Basic: How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

- Spectroscopic Techniques :

- NMR : NMR should show distinct aromatic protons (e.g., δ 6.5–8.0 ppm for pyridine protons) and methoxy groups (δ ~3.8–4.0 ppm). NMR confirms bromine and methoxy substituents via deshielding effects .

- IR Spectroscopy : Look for C-Br stretching (~500–600 cm) and methoxy C-O stretches (~1200–1250 cm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., CHBrNO) .

Advanced: What experimental strategies resolve contradictions in regioselectivity during bromination of dimethoxypyridines?

Methodological Answer:

Regioselectivity discrepancies may arise from competing electronic (directing effects) and steric factors.

- Electronic Effects : Use density functional theory (DFT) to predict charge distribution. For example, methoxy groups at 2- and 5-positions activate the 3-position via resonance donation, favoring bromination there.

- Steric Considerations : Steric hindrance from adjacent substituents may divert bromination to less hindered positions. Optimize reaction conditions (e.g., solvent polarity, temperature) to favor kinetic vs. thermodynamic control.

- Validation : Compare experimental NMR data with computational predictions (e.g., chemical shifts simulated via Gaussian software) .

Advanced: How can researchers address low yields in cross-coupling reactions involving this compound?

Methodological Answer:

Low yields in Suzuki or Buchwald-Hartwig couplings may stem from:

- Catalyst Inefficiency : Screen palladium catalysts (e.g., Pd(OAc), PdCl(dppf)) and ligands (e.g., XPhos, SPhos) to enhance oxidative addition of the C-Br bond.

- Base Selection : Use cesium carbonate or potassium phosphate tribasic to deprotonate intermediates without side reactions.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility, while toluene may favor arylboronic acid coupling.

- Reaction Monitoring : Use GC-MS or in situ IR to detect intermediates and adjust reaction time/temperature .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites. For example, the bromine atom in this compound exhibits high electrophilicity, making it reactive toward nucleophiles.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on transition-state stabilization.

- Software Tools : Use Gaussian, ORCA, or Schrödinger Suite for energy barrier calculations. Compare predicted activation energies with experimental kinetic data .

Basic: What are the recommended storage conditions for this compound to ensure stability?

Methodological Answer:

- Storage : Store in sealed, amber vials under inert gas (N or Ar) at 2–8°C to prevent hydrolysis or photodegradation.

- Stability Assessment : Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor degradation via HPLC .

Advanced: How can researchers analyze competing reaction pathways in the functionalization of this compound?

Methodological Answer:

- Isotopic Labeling : Use -labeled methoxy groups to trace substitution vs. elimination pathways.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps.

- Multivariate Analysis : Apply design of experiments (DoE) to evaluate the impact of temperature, solvent, and catalyst loading on product distribution .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。